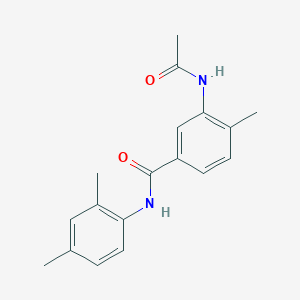
ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate, also known as EMNP, is a chemical compound that belongs to the family of pyrimidine derivatives. EMNP has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and drug discovery.
Mecanismo De Acción
The exact mechanism of action of ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate is not well understood. However, several studies have suggested that ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate exerts its pharmacological effects by inhibiting various enzymes and signaling pathways. ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. Moreover, ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate has been shown to exert several biochemical and physiological effects. ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Moreover, ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate has also been shown to decrease the levels of reactive oxygen species (ROS), which are known to play a crucial role in the pathogenesis of several diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate possesses several advantages as a research tool. ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate is stable and can be easily synthesized using a simple and efficient method. Moreover, ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate has been shown to possess significant anti-inflammatory and anti-tumor activities, making it an attractive candidate for drug discovery. However, ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate also possesses several limitations. ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate is relatively insoluble in water, which can limit its use in certain experiments. Moreover, the exact mechanism of action of ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate is not well understood, which can limit its use in certain studies.
Direcciones Futuras
Ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate has significant potential for future research. One of the primary areas of future research is the development of ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate-based drugs for the treatment of various diseases, including cancer and inflammatory disorders. Moreover, future research can focus on elucidating the exact mechanism of action of ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate and identifying its molecular targets. Furthermore, future research can also focus on improving the solubility of ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate, which can increase its utility in various experiments.
Métodos De Síntesis
Ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-nitrobenzaldehyde with thiourea in the presence of ethyl acetoacetate. The resulting product is then treated with sodium ethoxide to obtain ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate. The overall reaction scheme is shown below:
Aplicaciones Científicas De Investigación
Ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate is in medicinal chemistry. ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate has been shown to possess significant anti-inflammatory and anti-tumor activities. Several studies have reported that ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate has also been shown to possess anti-oxidant and anti-bacterial activities.
Propiedades
IUPAC Name |
ethyl 6-methyl-4-(2-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-3-21-13(18)11-8(2)15-14(22)16-12(11)9-6-4-5-7-10(9)17(19)20/h4-7,12H,3H2,1-2H3,(H2,15,16,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEWOZKUGHLERD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC=CC=C2[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-4-[(1'-isopropyl-1,4'-bipiperidin-4-yl)oxy]-N-(2-methoxyethyl)benzamide](/img/structure/B5195067.png)
![4-{3-[(2,4-dimethoxybenzyl)amino]butyl}phenol](/img/structure/B5195071.png)

![methyl 4-({[3-(benzoylamino)-1-benzyl-5-oxo-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B5195084.png)

![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5195098.png)
![1-[3-(3-chlorophenoxy)propoxy]-2-ethoxybenzene](/img/structure/B5195116.png)
![2-(2-furyl)-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-oxoacetamide](/img/structure/B5195119.png)
![1-[5-(2-hydroxyphenyl)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]-3,3-dimethyl-2-butanone](/img/structure/B5195124.png)
![methyl 4-({4-(dimethylamino)-6-[(3,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}oxy)benzoate](/img/structure/B5195141.png)

![4-[4-[4-(allyloxy)-3-methoxybenzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B5195166.png)
![ethyl 3-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5195171.png)
